molecular formula C18H23N3O2S B2357889 N-cyclohexyl-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 403727-75-3

N-cyclohexyl-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2357889
CAS RN: 403727-75-3
M. Wt: 345.46
InChI Key: YITQLRBASCKSIA-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, also known as CTQ or Compound 1, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

Heterocyclic derivatives, including compounds structurally related to N-cyclohexyl-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, have been synthesized through various chemical reactions. These syntheses often involve palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes and other multi-step chemical processes. These compounds are of interest due to their diverse chemical behaviors and potential as chemical intermediates for further modifications and applications in medicinal chemistry and materials science (Bacchi et al., 2005).

Potential Biological Activities

Research on compounds with similar heterocyclic frameworks has explored their antimicrobial activities and possible roles as antipsychotic agents. The reactivity of these compounds towards various reagents can lead to the creation of derivatives with selected biological activities. For example, the study of fluoroquinolone-based 4-thiazolidinones has shown significant antifungal and antibacterial activities, suggesting that structural analogs may also possess valuable biological properties (Patel & Patel, 2010).

properties

IUPAC Name

N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-10-21-17(23)14-9-8-12(11-15(14)20-18(21)24)16(22)19-13-6-4-3-5-7-13/h8-9,11,13H,2-7,10H2,1H3,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITQLRBASCKSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330030
Record name N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

403727-75-3
Record name N-cyclohexyl-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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